2-(3-Nitrophenylamino)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a nitrophenylamino group at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
For example, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, which would result in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antioxidant properties . The interactions of this compound with these biomolecules can lead to the activation or inhibition of specific biochemical pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis . Additionally, this compound may alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, thiazole derivatives have been shown to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit sustained biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiazole derivatives have been shown to influence the metabolism of carbohydrates, lipids, and proteins . The interaction of this compound with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenylamino)thiazole-4-carboxylic acid typically involves the reaction of 3-nitroaniline with thioamide derivatives under specific conditions. One common method includes the cyclization of 3-nitroaniline with α-haloketones in the presence of a base, such as potassium carbonate, to form the thiazole ring. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Condensation: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups.
Condensation: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 2-(3-Aminophenylamino)thiazole-4-carboxylic acid.
Substitution: Various substituted thiazole derivatives.
Condensation: Esters of this compound.
Scientific Research Applications
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenylamino)thiazole-4-carboxylic acid: Similar structure but with the nitro group at the 4-position of the phenyl ring.
2-(3-Chlorophenylamino)thiazole-4-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can result in distinct biological activities compared to its analogs, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPZWONPRBMLCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.